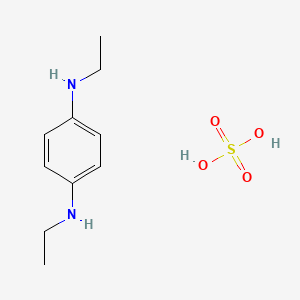
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages (-O-) and a terminal hydroxyl group (-OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired polymer chain length.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through various techniques, such as distillation and filtration, to remove any unreacted monomers and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and solubility properties.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in the creation of PEGylated drugs that have improved pharmacokinetic properties.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple ether linkages and a terminal hydroxyl group allows it to form stable complexes with other molecules, enhancing its solubility and stability in different environments. These interactions are crucial in its applications in drug delivery and biocompatible materials.
Vergleich Mit ähnlichen Verbindungen
3,6,9,12,15,18,21,24,27,30-Decaoxahexatriacontan-1-ol is unique among polyethylene glycols due to its specific chain length and functional groups. Similar compounds include:
Polyethylene Glycol (PEG): A general class of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer distinct solubility and stability characteristics.
Eigenschaften
CAS-Nummer |
39619-79-9 |
|---|---|
Molekularformel |
C26H54O11 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H54O11/c1-2-3-4-5-7-28-9-11-30-13-15-32-17-19-34-21-23-36-25-26-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-27/h27H,2-26H2,1H3 |
InChI-Schlüssel |
DNKZVGZVMDCGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


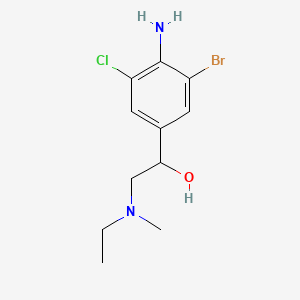
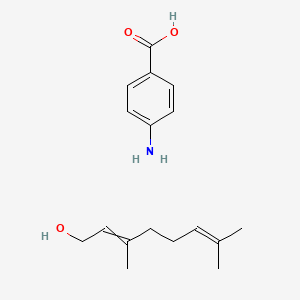
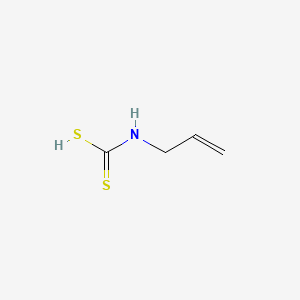
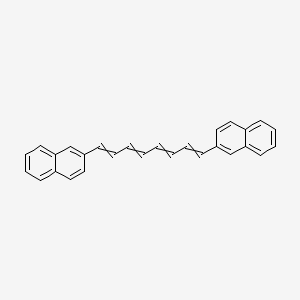



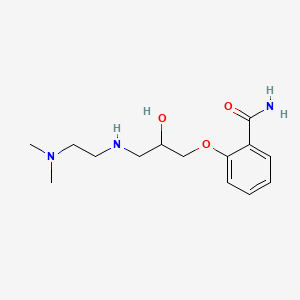
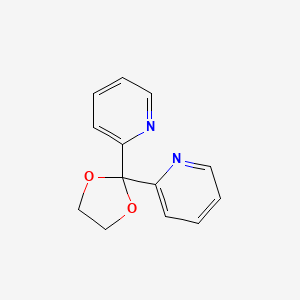
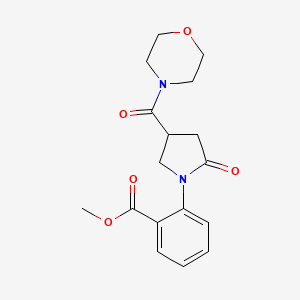
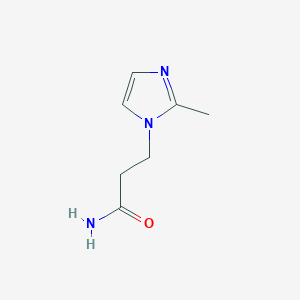
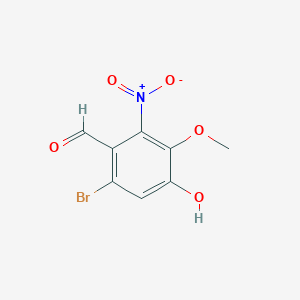
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
